Fosgonimeton

Description

Structure

2D Structure

Properties

CAS No. |

2093305-05-4 |

|---|---|

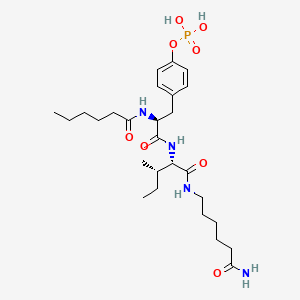

Molecular Formula |

C27H45N4O8P |

Molecular Weight |

584.6 g/mol |

IUPAC Name |

[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C27H45N4O8P/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38)/t19-,22-,25-/m0/s1 |

InChI Key |

MBYDCPOKVKDSFD-JTJYXVOQSA-N |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Fosgonimeton: A Technical Guide to its Mechanism of Action in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosgonimeton (ATH-1017) is an investigational, small-molecule prodrug designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling system. This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function, and its activity may be impaired in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies. This compound is converted to its active metabolite, fosgo-AM (ATH-1001), which penetrates the blood-brain barrier to enhance the HGF/MET signaling cascade. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings for this compound, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

This compound's therapeutic hypothesis centers on the augmentation of the HGF/MET neurotrophic system. The prodrug, this compound, is rapidly converted to its active metabolite, fosgo-AM, following subcutaneous administration[1]. Fosgo-AM is a positive modulator of the HGF/MET signaling pathway, meaning it enhances the interaction between HGF and its receptor, MET[1].

Upon binding of HGF, the MET receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain[1]. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and regenerative pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascades[1]. Activation of these pathways ultimately leads to changes in gene expression that promote neuronal survival, synaptogenesis, and anti-inflammatory processes[1].

Preclinical Evidence

A substantial body of preclinical research in both in vitro and in vivo models has demonstrated the neurotrophic and neuroprotective effects of this compound and its active metabolite.

In Vitro Studies

In primary rat cortical and hippocampal neurons, fosgo-AM has been shown to:

-

Enhance Synaptogenesis and Neurite Outgrowth: Treatment with fosgo-AM promotes the formation of new synapses and the extension of neurites, crucial for neuronal communication and network integrity.

-

Protect Against Amyloid-Beta (Aβ) Toxicity: Fosgo-AM improves neuronal survival, preserves neurite networks, and reduces tau hyperphosphorylation in the presence of toxic Aβ peptides.

-

Attenuate Mitochondrial Stress and Apoptosis: The compound has been observed to decrease mitochondrial oxidative stress and the release of cytochrome c, a key step in the apoptotic cascade.

-

Modulate Pro-Survival Signaling: Following Aβ injury, fosgo-AM enhances the phosphorylation and activation of the pro-survival proteins Akt and ERK.

-

Reduce Tau Hyperphosphorylation: By reducing the activity of Glycogen Synthase Kinase 3 Beta (GSK3β), a primary kinase involved in tau pathology, fosgo-AM leads to a decrease in tau hyperphosphorylation.

-

Promote Autophagy: Fosgo-AM has been shown to mitigate Aβ-induced deficits in the autophagy markers ULK1 and Beclin-1, suggesting a role in clearing pathological protein aggregates.

-

Protect Against Glutamate Excitotoxicity: The neuroprotective effects of fosgo-AM extend to glutamate-induced excitotoxicity, a common pathological feature in neurodegenerative diseases. This protection is dependent on the activation of the Akt and ERK pathways.

Table 1: Summary of In Vitro Quantitative Data

| Assay | Model | Treatment | Concentration | Outcome | Reference |

| MET Phosphorylation | HEK293 cells | Fosgo-AM + 1 ng/mL HGF | 0.01 - 1 nM | Significant increase in pMET | |

| Neuronal Viability | Aβ-challenged rat cortical neurons | Fosgo-AM | Not specified | Increased neuronal survival | |

| Tau Phosphorylation | Aβ-challenged rat cortical neurons | Fosgo-AM | Not specified | Reduced tau hyperphosphorylation | |

| Mitochondrial Stress | Aβ-challenged rat cortical neurons | Fosgo-AM | Not specified | Decreased mitochondrial oxidative stress |

In Vivo Studies

Animal models of neurodegeneration and cognitive impairment have been utilized to translate the in vitro findings to a more complex biological system.

-

Scopolamine-Induced Amnesia Model: In a rat model of dementia induced by the cholinergic antagonist scopolamine, fosgo-AM treatment rescued cognitive deficits, suggesting an enhancement of synaptic function and NMDA receptor signaling.

-

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: this compound demonstrated the ability to improve cognitive impairment in a mouse model of neuroinflammation induced by LPS.

-

Amyloid-Beta (Aβ) Infusion Model: In a rat model of Alzheimer's disease where cognitive deficits were induced by intracerebroventricular (ICV) injection of the Aβ₂₅₋₃₅ peptide, subcutaneous administration of this compound for 14 days significantly rescued cognitive function in a passive avoidance test.

Table 2: Summary of In Vivo Quantitative Data

| Model | Animal | Treatment | Dosing | Outcome | Reference |

| Aβ₂₅₋₃₅-induced cognitive deficit | Rat | This compound | 0.125 - 2 mg/kg (SC, 14 days) | Significant restoration of cognitive function (up to 88% recovery at 0.125 mg/kg) | |

| LPS-induced neuroinflammation | Mouse | This compound | Not specified | Improved cognitive impairment | |

| Scopolamine-induced amnesia | Rat | Fosgo-AM | Not specified | Rescued cognitive deficits |

Clinical Development

This compound has been evaluated in several clinical trials for Alzheimer's disease, Parkinson's disease dementia, and Dementia with Lewy Bodies.

Pharmacokinetics and Pharmacodynamics

Phase 1 studies in healthy volunteers and individuals with Alzheimer's disease demonstrated that this compound is safe and well-tolerated. The pharmacokinetic profile is characterized by:

-

Rapid Conversion: this compound is quickly converted to its active metabolite, ATH-1001 (fosgo-AM).

-

Dose-Proportional Exposure: The plasma levels of this compound and its active metabolite increase proportionally with the administered dose.

-

No Accumulation: Once-daily dosing does not lead to significant accumulation of the drug or its metabolite.

Pharmacodynamic assessments using quantitative electroencephalogram (qEEG) and event-related potential (ERP) P300 provided evidence of central nervous system penetration and target engagement. In subjects with Alzheimer's disease, a significant normalization of ERP P300 latency was observed, suggesting enhanced synaptic function.

Table 3: Summary of Phase 1 Pharmacokinetic/Pharmacodynamic Data

| Parameter | Population | Dose | Finding | p-value | Reference |

| ERP P300 Latency | Alzheimer's Disease | 40 mg this compound | Significant normalization compared to placebo | 0.027 |

Phase 2/3 LIFT-AD Trial in Alzheimer's Disease

The LIFT-AD trial was a randomized, placebo-controlled study that evaluated the efficacy and safety of 40 mg this compound administered subcutaneously once daily for 26 weeks in individuals with mild-to-moderate Alzheimer's disease.

-

Primary Endpoint: The trial did not meet its primary endpoint, the Global Statistical Test (GST), which is a composite of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).

-

Secondary Endpoints: Key secondary endpoints, including the change in ADAS-Cog11 and ADCS-ADL23, also did not reach statistical significance. However, there was a numerical trend favoring this compound on both measures.

-

Subgroup Analyses: In prespecified subgroups of patients with more advanced disease or those who were carriers of the APOE4 gene, a greater numerical treatment effect was observed with this compound.

-

Biomarkers: Treatment with this compound led to a statistically significant reduction in plasma levels of pTau217, a key biomarker of Alzheimer's disease pathology. Directional improvements were also seen in other biomarkers of neurodegeneration (NfL), inflammation (GFAP), and protein pathology (Aβ42/40, p-Tau181).

Table 4: Key Efficacy and Biomarker Results from the LIFT-AD Trial

| Endpoint/Biomarker | This compound Group (change from baseline) | Placebo Group (change from baseline) | Difference | p-value | Reference |

| GST | - | - | -0.08 | 0.70 | |

| ADAS-Cog11 | -1.09 | -0.39 | -0.70 | 0.35 | |

| ADCS-ADL23 | +0.65 | -0.02 | +0.67 | 0.61 | |

| Plasma pTau217 | - | - | -0.12 pg/mL | <0.01 |

Phase 2 SHAPE Trial in Parkinson's Disease Dementia and Dementia with Lewy Bodies

The SHAPE trial was an exploratory Phase 2 study that assessed the safety and efficacy of this compound at two doses (40 mg and 70 mg) for 26 weeks.

-

Primary Endpoint: The primary endpoint, a composite score of the change in ERP P300 latency and ADAS-Cog13, was not met.

-

Cognitive Outcomes: Despite missing the primary endpoint, the 40 mg dose group showed a statistically significant improvement in the ADAS-Cog13 score compared to placebo. All five patients in the modified intent-to-treat population in this group showed individual improvement.

-

Safety: this compound was generally well-tolerated, with injection site reactions being the most common adverse event.

Table 5: Key Efficacy Results from the SHAPE Trial (40 mg dose)

| Endpoint | This compound Group (change from baseline) | Placebo Group (change from baseline) | Difference | p-value | Reference |

| ADAS-Cog13 | - | - | -7.2 points | 0.0321 |

Experimental Protocols

MET Phosphorylation Assay

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are seeded in 6-well plates and grown to an appropriate confluency.

-

Serum Starvation: The growth medium is replaced with a serum-free medium, and the cells are incubated for at least 8 hours to reduce basal receptor activation.

-

Treatment: Cells are treated with a sub-threshold concentration of HGF in the presence or absence of varying concentrations of fosgo-AM.

-

Cell Lysis: After the treatment period, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

-

Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: pMET levels are normalized to the total protein concentration in each sample and compared between treatment groups.

Aβ₂₅₋₃₅ Rat Model of Alzheimer's Disease

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic apparatus.

-

Stereotaxic Surgery: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the lateral ventricle.

-

Intracerebroventricular (ICV) Injection: A solution of the neurotoxic Aβ₂₅₋₃₅ peptide is slowly infused into the lateral ventricle. Sham-operated animals receive a vehicle injection.

-

This compound Administration: Following surgery, rats are treated with subcutaneous injections of this compound or vehicle once daily for 14 consecutive days.

-

Behavioral Testing: Learning and memory are assessed using the passive avoidance test, which measures the latency of the rats to enter a dark compartment where they previously received a mild foot shock.

-

Data Analysis: The step-through latency is compared between the different treatment groups to evaluate cognitive function.

Conclusion

This compound is a novel therapeutic candidate with a well-defined mechanism of action centered on the positive modulation of the HGF/MET signaling pathway. Preclinical studies have provided robust evidence for its neurotrophic and neuroprotective effects in various models of neurodegeneration. While the Phase 2/3 LIFT-AD trial in Alzheimer's disease did not meet its primary endpoint, the observed effects on biomarkers and in specific patient subgroups, along with the positive cognitive signals in the SHAPE trial for Parkinson's disease dementia and Dementia with Lewy Bodies, suggest that enhancing the HGF/MET system remains a promising therapeutic strategy. Further investigation is warranted to fully elucidate the clinical potential of this compound in neurodegenerative diseases.

References

The Active Metabolite of Fosgonimeton (ATH-1017): A Deep Dive into its Mechanism and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosgonimeton (ATH-1017) is a clinical-stage small molecule prodrug designed to address neurodegenerative diseases by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling system. Upon administration, this compound is rapidly converted to its active metabolite, ATH-1001, also known as fosgo-AM. This active compound is the primary mediator of the therapeutic effects attributed to this compound, demonstrating neurotrophic, neuroprotective, and pro-cognitive properties in preclinical models. This technical guide provides a comprehensive overview of the active metabolite of this compound, detailing its pharmacokinetic profile, mechanism of action, and the experimental methodologies used to characterize its activity.

The Active Metabolite: ATH-1001 (fosgo-AM)

This compound is a prodrug that was developed to enhance the drug-like properties of its active form.[1] In plasma, this compound is rapidly metabolized to ATH-1001 (fosgo-AM), a small molecule that readily crosses the blood-brain barrier.[2][3] Some sources also refer to this active metabolite as dihexa.[4][5]

Pharmacokinetics

A Phase 1 clinical trial in healthy volunteers and subjects with Alzheimer's Disease has provided key pharmacokinetic data for both this compound and its active metabolite, ATH-1001. Following subcutaneous administration, this compound is rapidly absorbed and converted to ATH-1001.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (ATH-1001) in Healthy Young Male Subjects (Single Ascending Dose)

| Parameter | This compound (Prodrug) | ATH-1001 (Active Metabolite) |

| Time to Maximum Concentration (Tmax) | ~0.25 hours | ~0.5 hours |

| Plasma Half-life (t1/2) | ~0.3 hours | ~1.5 hours |

At higher doses (≥40 mg), a terminal elimination phase for ATH-1001 with a half-life of approximately 5 hours has been observed. The pharmacokinetic profile of ATH-1001 demonstrates dose-proportionality, and no significant accumulation has been observed with once-daily dosing.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

The primary mechanism of action of ATH-1001 is the positive modulation of the HGF/MET neurotrophic signaling system. ATH-1001 enhances the interaction between Hepatocyte Growth Factor (HGF) and its receptor, MET, a receptor tyrosine kinase. This potentiation of HGF binding to MET leads to the phosphorylation and activation of the MET receptor, which in turn stimulates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways are critical for promoting neuronal survival, synaptogenesis, and neuroplasticity.

Key Preclinical Experiments and Methodologies

A series of in vitro and in vivo studies have been conducted to characterize the neurotrophic and neuroprotective effects of ATH-1001.

MET Phosphorylation Assay

This assay is fundamental to demonstrating the direct effect of ATH-1001 on the HGF/MET receptor.

Experimental Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured to ~90% confluency.

-

Serum Starvation: Cells are incubated in serum-free medium for at least 8 hours to reduce basal receptor tyrosine kinase activity.

-

Treatment: Cells are treated with a sub-threshold concentration of HGF in the presence or absence of varying concentrations of ATH-1001.

-

Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

-

Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: pMET levels are normalized to the total protein concentration in each sample.

Neurite Outgrowth and Synaptogenesis Assays

These assays evaluate the neurotrophic effects of ATH-1001 on primary neurons.

Experimental Protocol:

-

Cell Culture: Primary rat hippocampal neurons are cultured for 4 days for neurite outgrowth assessment and 8 days for synaptogenesis assessment.

-

Treatment: Neurons are treated with HGF with or without ATH-1001. Media is refreshed on day 3 (and day 6 for synaptogenesis).

-

Immunostaining: Cells are fixed and stained for neuron-specific markers such as beta-III tubulin.

-

Imaging and Analysis: Immunofluorescence microscopy is used to assess neurite length, dendritic branching, and synaptic density.

Neuroprotection Assays

These experiments assess the ability of ATH-1001 to protect neurons from various toxic insults relevant to neurodegenerative diseases.

Experimental Protocol (Amyloid-Beta Toxicity Model):

-

Cell Culture: Primary cortical neurons are cultured for 7-10 days to allow for the formation of mature neurite networks.

-

Pre-treatment: Neurons are pre-treated with various concentrations of ATH-1001 or a vehicle control for 24 hours.

-

Toxic Insult: Cells are exposed to a toxic concentration of amyloid-beta oligomers.

-

Assessment: Neuronal survival, neurite network integrity, and levels of hyperphosphorylated tau are quantified.

Conclusion

The active metabolite of this compound, ATH-1001 (fosgo-AM), is a potent positive modulator of the HGF/MET signaling pathway. Its rapid formation from the prodrug this compound and its ability to cross the blood-brain barrier allow it to exert significant neurotrophic and neuroprotective effects within the central nervous system. The preclinical data, supported by detailed experimental methodologies, provide a strong rationale for the ongoing clinical development of this compound as a potential therapeutic for Alzheimer's disease and other neurodegenerative conditions. The quantitative understanding of its pharmacokinetics and the qualitative evidence of its on-target activity offer a solid foundation for further research and clinical investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, this compound, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Fosgonimeton: A Deep Dive into its Neurotrophic and Protective Mechanisms in Alzheimer's Disease Models

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical evidence supporting Fosgonimeton (formerly ATH-1017), a novel small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system, as a potential therapeutic agent for Alzheimer's disease (AD). The data herein is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the quantitative outcomes and methodologies from key preclinical studies.

This compound is a prodrug that is rapidly converted to its active metabolite, fosgo-AM.[1] This active metabolite has been shown to cross the blood-brain barrier and enhance the HGF/MET neurotrophic system, which is crucial for neuronal health, survival, and function.[2][3] Preclinical studies have demonstrated its potential to promote synaptogenesis, protect against amyloid-beta (Aβ) and other neurotoxic insults, reduce tau hyperphosphorylation, and improve cognitive function in various AD models.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its active metabolite, fosgo-AM.

Table 1: In Vitro Neuroprotective and Neurotrophic Effects of Fosgo-AM

| Experimental Model | Endpoint | Treatment | Result | Publication |

| Primary Rat Cortical Neurons + Aβ₁₋₄₂ | Neuronal Survival | Fosgo-AM (100 nM) | Significant increase in neuronal survival to 79 ± 2% of normal control, compared to 58 ± 1.0% in Aβ₁₋₄₂ control. | Reda S, et al. Neurotherapeutics. 2024 |

| Primary Rat Cortical Neurons + Aβ₁₋₄₂ | Neurite Network Length | Fosgo-AM (100 nM) | Significant preservation of neurite network to 83 ± 2% of normal control, compared to 63 ± 1.0% in Aβ₁₋₄₂ control. | Reda S, et al. Neurotherapeutics. 2024 |

| Primary Rat Cortical Neurons + Aβ₁₋₄₂ | Tau Hyperphosphorylation (pTau-Thr212/Ser214) | Fosgo-AM (100 nM) | Significant reduction in pTau levels to 150 ± 2% of normal control, compared to 203 ± 6% in Aβ₁₋₄₂ control. | Reda S, et al. Neurotherapeutics. 2024 |

| Primary Rat Hippocampal Neurons | Synaptogenesis (Synaptic Count) | Fosgo-AM (100 pM) + HGF (0.1 ng/mL) | ~1.5-fold increase in synaptic count compared to control. | Johnston JL, et al. Neurotherapeutics. 2023 |

| Primary Rat Hippocampal Neurons | Neurite Outgrowth | Fosgo-AM (100 pM) + HGF (0.1 ng/mL) | Significant increase in neurite outgrowth. | Johnston JL, et al. Neurotherapeutics. 2023 |

| Primary Rat Cortical Neurons + Glutamate | Neuronal Viability | Fosgo-AM (100 nM) | Significant protection against glutamate-induced excitotoxicity. | Johnston JL, et al. Neurotherapeutics. 2023 |

| Primary Rat Cortical Neurons + H₂O₂ | Neuronal Viability | Fosgo-AM (100 nM) | Significant protection against oxidative stress. | Johnston JL, et al. Neurotherapeutics. 2023 |

Table 2: In Vivo Cognitive Efficacy of this compound

| Animal Model | Behavioral Test | Treatment | Result | Publication |

| Scopolamine-Induced Amnesia Rat Model | Passive Avoidance | Fosgo-AM | Rescued cognitive deficits. | Johnston JL, et al. Neurotherapeutics. 2023 |

| LPS-Induced Neuroinflammation Mouse Model | T-Maze Spontaneous Alternation | This compound (0.25, 0.5, 1, 1.25 mg/kg) | Significant amelioration of cognitive deficits with recovery of 61.8%, 79.4%, 64.7%, and 64.7% respectively. | Johnston JL, et al. Neurotherapeutics. 2023 |

| Intracerebroventricular (ICV) Aβ₂₅₋₃₅ Rat Model | Passive Avoidance | This compound (0.125, 0.5, 2 mg/kg) | Significant rescue of cognitive function, with the 0.125 mg/kg group showing 88% recovery. | Reda S, et al. Neurotherapeutics. 2024 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its neuroprotective effects.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay against Aβ₁₋₄₂ Toxicity

-

Cell Culture: Primary rat cortical neurons were cultured for 11 days in vitro (DIV).

-

Treatment: On DIV 11, neurons were pre-treated with 100 nM fosgo-AM or vehicle (culture medium with 0.1% DMSO and 0.05 ng/mL HGF) for 15 minutes.

-

Neurotoxic Insult: Following pre-treatment, neurons were exposed to a 15 µM solution of Aβ₁₋₄₂ (containing 2 µM Aβ oligomers) for 24 hours.

-

Immunocytochemistry: After the incubation period, cells were fixed and immunostained for microtubule-associated protein-2 (MAP2) as a neuronal marker and AT100 as a marker for hyperphosphorylated tau (pTau-Thr212/Ser214).

-

Image Acquisition and Analysis: Images were captured using a high-content imaging system. Neuronal survival was quantified by the number of MAP2-positive cells. The total length of neurites was measured to assess the neurite network. The intensity of the AT100 signal was quantified to determine the levels of tau hyperphosphorylation.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

-

Animals: Four- to five-week-old male CD-1 mice were used.

-

Induction of Neuroinflammation: A single intraperitoneal (IP) injection of LPS (0.25 mg/kg) was administered to induce neuroinflammation.

-

Treatment: Following the LPS injection, mice received daily subcutaneous (SC) injections of this compound (at doses of 0.125, 0.25, 0.5, 1, or 1.25 mg/kg), vehicle (normal saline), or the positive control memantine (0.1 mg/kg, IP) for 14 days.

-

Behavioral Testing: One hour after the final treatment on day 14, cognitive function was assessed using the T-maze spontaneous alternation test. This test evaluates spatial working memory.

In Vivo Intracerebroventricular (ICV) Aβ₂₅₋₃₅ Model

-

Animals: Adult male Wistar rats were used for this study.

-

Model Induction: Rats received an intracerebroventricular (ICV) injection of the neurotoxic Aβ₂₅₋₃₅ peptide or a vehicle (sham) to induce an AD-like pathology.

-

Treatment: Following the ICV injection, rats were treated with this compound or vehicle for 14 days.

-

Behavioral Assessment: Cognitive performance was evaluated using the passive avoidance test, which assesses learning and memory. The step-through latency to enter a dark, shock-associated chamber was measured.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued investigation as a disease-modifying therapy for Alzheimer's disease. By positively modulating the HGF/MET signaling pathway, this compound has demonstrated robust neurotrophic and neuroprotective effects in a variety of in vitro and in vivo models of AD. The quantitative data consistently show its ability to enhance neuronal survival, promote synaptic and neurite growth, and rescue cognitive deficits. The detailed experimental protocols provided herein offer a basis for further research into the therapeutic potential of this novel compound.

References

- 1. This compound attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Neurotrophic Effects of Fosgo-AM on Primary Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton (ATH-1017) is a novel small-molecule prodrug that is converted to its active metabolite, fosgo-AM, after administration. Fosgo-AM readily crosses the blood-brain barrier and exerts neurotrophic and neuroprotective effects by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This pathway is critical for neuronal health, and its positive modulation may offer a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.[1] Preclinical studies have demonstrated the potential of fosgo-AM to protect neurons from various toxic insults, promote neurite outgrowth and synaptogenesis, and improve cognitive function in animal models of dementia. This technical guide provides a comprehensive overview of the neurotrophic effects of fosgo-AM on primary neurons, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

Fosgo-AM functions as a positive modulator of the HGF/MET receptor system. It enhances the activation of the MET receptor by its ligand, HGF, which in turn stimulates crucial downstream signaling cascades for neuronal health.[2]

The binding of HGF to the MET receptor tyrosine kinase triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated by this process include:

-

PI3K/AKT Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death).

-

RAS/MEK/ERK Pathway: This cascade is involved in cell growth, differentiation, and plasticity.

The activation of these pathways by fosgo-AM leads to a range of beneficial effects, including enhanced neuronal survival, increased neurite outgrowth, and improved synaptic function.

HGF/MET Signaling Pathway Enhanced by Fosgo-AM.

Quantitative Data on Neurotrophic Effects

The neuroprotective and neurotrophic effects of fosgo-AM have been quantified in various preclinical studies using primary rat cortical and hippocampal neurons.

Table 1: Neuroprotective Effects of Fosgo-AM Against Amyloid-Beta (Aβ₁₋₄₂) Toxicity in Primary Rat Cortical Neurons

| Treatment Group | Neuronal Survival (% of normal control) | Neurite Network (% of normal control) | pTau Levels (% of normal control) |

| Normal Control | 100 | 100 | 100 |

| Aβ₁₋₄₂ Control | 64 ± 1.0 | 63 ± 1.0 | 203 ± 6 |

| Fosgo-AM + Aβ₁₋₄₂ | 79 ± 2 | 83 ± 2 | 150 ± 2 |

| Data presented as mean ± SEM. |

Table 2: Neuroprotective Effects of Fosgo-AM Against Glutamate-Induced Excitotoxicity in Primary Rat Cortical Neurons

| Treatment Group | Neuronal Survival (% of normal control) | Neurite Network (% of normal control) | pTau Levels (% of normal control) |

| Normal Control | 100 | 100 | 100 |

| Glutamate Control | 65 ± 1 | 63 ± 3 | 200 ± 3 |

| Fosgo-AM (100 nM) + Glutamate | 80 ± 1 | 78 ± 1 | 144 ± 5 |

| Data presented as mean ± SEM. |

Table 3: Neurotrophic Effects of Fosgo-AM on Neurite Outgrowth in Primary Rat Hippocampal Neurons

| Treatment Group | Total Neurite Length per Neuron (% of control) |

| Control (HGF subthreshold) | 100 |

| Fosgo-AM (1 nM) + HGF | Significantly Increased |

| Fosgo-AM (10 nM) + HGF | Significantly Increased |

| Qualitative description from source, indicating a significant enhancement. |

Experimental Protocols

Detailed methodologies for key experiments investigating the neurotrophic effects of fosgo-AM are provided below.

Protocol 1: Assessment of Neuroprotection Against Aβ₁₋₄₂ Toxicity in Primary Rat Cortical Neurons

This protocol outlines the procedure to evaluate the ability of fosgo-AM to protect primary neurons from Aβ₁₋₄₂-induced toxicity.

Workflow for Aβ₁₋₄₂ Neuroprotection Assay.

Materials:

-

Primary rat cortical neurons

-

Neurobasal medium with supplements

-

Poly-D-lysine coated plates

-

Fosgo-AM

-

Aβ₁₋₄₂ peptide, oligomerized

-

Microtubule-associated protein-2 (MAP2) antibody

-

pTau (e.g., AT100) antibody

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Neuron Culture: Isolate and culture primary cortical neurons from rat embryos on poly-D-lysine coated plates in Neurobasal medium.

-

Maturation: Allow neurons to mature in culture for 11-13 days in vitro.

-

Pre-treatment: Pre-treat the cells with 100 nM fosgo-AM for 15 minutes.

-

Aβ₁₋₄₂ Challenge: Add 15 µM of oligomerized Aβ₁₋₄₂ to the cultures and incubate for 24 to 48 hours.

-

Immunocytochemistry: Fix the cells and perform immunocytochemistry using an anti-MAP2 antibody to visualize neurons and their processes, and an anti-pTau antibody. Counterstain with a nuclear dye.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of MAP2-positive cells for neuronal survival, the total length of MAP2-positive neurites for neurite network analysis, and the intensity of pTau staining.

Protocol 2: Assessment of Neurite Outgrowth in Primary Rat Hippocampal Neurons

This protocol is designed to quantify the effect of fosgo-AM on neurite outgrowth.

Workflow for Neurite Outgrowth Assay.

Materials:

-

Primary rat hippocampal neurons

-

Neurobasal medium with supplements

-

Poly-D-lysine coated plates

-

HGF

-

Fosgo-AM

-

MAP2 antibody

-

Fluorescently labeled secondary antibody

Procedure:

-

Neuron Culture: Culture primary hippocampal neurons on poly-D-lysine coated plates.

-

Treatment: On day 1 and day 3 of culture, treat the neurons with a subthreshold concentration of HGF (e.g., 5 ng/mL) with or without various concentrations of fosgo-AM (e.g., 1 nM, 10 nM).

-

Incubation: Culture the neurons for a total of 4 days.

-

Immunocytochemistry and Imaging: On day 4, fix and stain the cells for MAP2. Acquire images.

-

Analysis: Quantify the total neurite length per neuron.

Downstream Signaling Events

Fosgo-AM's modulation of the HGF/MET pathway leads to the activation of pro-survival and anti-apoptotic signaling cascades. In the context of neurotoxic insults, fosgo-AM treatment has been shown to:

-

Enhance Pro-survival Signaling: Increase the phosphorylation and activation of AKT and ERK.

-

Reduce Pro-apoptotic Signaling: Decrease mitochondrial oxidative stress and the release of cytochrome c.

-

Inhibit Tau Hyperphosphorylation: Reduce the activity of Glycogen Synthase Kinase 3 Beta (GSK3β), a primary kinase involved in tau hyperphosphorylation.

-

Modulate Autophagy: Mitigate deficits in Unc-like kinase 1 (ULK1) and Beclin-1, suggesting a potential effect on autophagy.

The neuroprotective effects of fosgo-AM against glutamate excitotoxicity are abolished in the presence of an AKT or a MEK/ERK inhibitor, confirming the critical role of these pathways.

Logical Flow of Fosgo-AM's Downstream Effects.

Conclusion

Fosgo-AM, the active metabolite of this compound, demonstrates significant neurotrophic and neuroprotective effects in primary neuron cultures. By positively modulating the HGF/MET signaling pathway, it activates pro-survival cascades that lead to increased neuronal survival, preservation of neurite networks, and a reduction in pathological tau hyperphosphorylation in the face of neurotoxic insults. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of fosgo-AM for neurodegenerative diseases.

References

ATH-1017 (Fosgonimeton): A Technical Overview of its Discovery, Chemical Profile, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH-1017, also known as fosgonimeton, is an investigational small molecule therapeutic developed by Athira Pharma for the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease dementia.[1] It is designed as a first-in-class regenerative therapy aimed at improving symptoms and potentially altering disease progression by addressing synaptic disconnection and neuronal loss.[2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of ATH-1017, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of its core signaling pathways.

Discovery and Development

ATH-1017 was discovered and developed in-house by Athira Pharma, building upon initial research into small molecules that could positively modulate the Hepatocyte Growth Factor (HGF)/MET receptor system.[3] The development of ATH-1017 is linked to an earlier compound known as Dihexa, an angiotensin IV analog. The therapeutic potential of targeting the HGF/MET pathway lies in its neurotrophic and neuroprotective effects, which are often diminished in neurodegenerative conditions.

ATH-1017 is a prodrug that is rapidly converted in plasma to its active metabolite, ATH-1001 (also referred to as fosgo-AM). This prodrug strategy was employed to enhance the pharmacological properties of the active compound, such as solubility and stability, for subcutaneous administration.

Chemical Structure and Properties

This compound (ATH-1017) is a small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | [4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] dihydrogen phosphate |

| Molecular Formula | C27H45N4O8P |

| Molecular Weight | 584.6 g/mol |

| CAS Number | 2093305-05-4 |

The active metabolite, ATH-1001 (fosgo-AM), is formed by the removal of the phosphate group from this compound.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

The primary mechanism of action of ATH-1017 is the positive modulation of the Hepatocyte Growth Factor (HGF)/MET receptor tyrosine kinase signaling pathway. The active metabolite, ATH-1001, enhances the interaction between HGF and its receptor, MET. This potentiation of HGF/MET signaling is crucial as this pathway is involved in a wide range of cellular processes vital for neuronal health, including:

-

Neurogenesis and Neurite Outgrowth: Promoting the formation of new neurons and the extension of neuronal processes.

-

Synaptogenesis: Increasing the formation of synapses, the connections between neurons that are essential for communication.

-

Neuroprotection: Protecting neurons from various toxic insults, including those implicated in neurodegenerative diseases like mitochondrial dysfunction, excitotoxicity, inflammation, and oxidative stress.

-

Anti-inflammatory Effects: Modulating inflammatory responses in the central nervous system.

Upon enhancement by ATH-1001, the binding of HGF to the MET receptor induces its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways, in turn, regulate gene expression to stimulate the aforementioned cellular regenerative and anti-inflammatory processes.

Preclinical and Clinical Data Summary

A substantial body of preclinical evidence supports the mechanism of action and therapeutic potential of ATH-1017. In vitro and in vivo studies have demonstrated its ability to promote neurotrophic effects and protect against neurotoxic insults.

Quantitative Data from In Vitro Studies

The following table summarizes the effective concentrations of the active metabolite, ATH-1001 (fosgo-AM), in various preclinical in vitro assays. It is important to note that while fosgo-AM is described as a potent modulator, specific binding affinity data (Kd) for its interaction with HGF or the MET receptor are not publicly available.

| Assay | Cell Type | Outcome Measure | Effective Concentration of ATH-1001 (fosgo-AM) |

| MET Phosphorylation | HEK293 cells | Increased MET phosphorylation | 1 pM - 100 nM (in the presence of sub-threshold HGF) |

| Neurite Outgrowth | Primary rat hippocampal neurons | Increased neurite length and branching | 1 pM, 1 nM, 100 nM (in the presence of sub-threshold HGF) |

| Synaptogenesis | Primary rat hippocampal neurons | Enhanced synaptic density | 1 pM, 1 nM, 100 nM (in the presence of sub-threshold HGF) |

| Neuroprotection | Primary rat cortical neurons | Protection against neurotoxic insults | 100 nM - 1 µM |

| Cell Scattering | MDCK cells | Increased cell scattering | 10 pM, 100 pM, 1 nM (in the presence of sub-threshold HGF) |

Clinical Trials

ATH-1017 has been evaluated in several clinical trials, including the Phase 2/3 LIFT-AD study for Alzheimer's disease and the Phase 2 SHAPE trial for Parkinson's disease dementia and dementia with Lewy bodies. While some of these trials did not meet their primary endpoints, post-hoc analyses and biomarker data have been reported as encouraging by the sponsor. The safety profile of this compound has been generally well-tolerated in these studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ATH-1017's active metabolite, fosgo-AM.

MET Phosphorylation Assay

This assay quantifies the ability of fosgo-AM to enhance HGF-induced phosphorylation of the MET receptor.

Experimental Workflow:

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO2.

-

Seeding: Cells are seeded into 6-well plates and allowed to adhere.

-

Serum Starvation: Once confluent, the growth medium is replaced with serum-free medium for at least 8 hours to reduce basal receptor activation.

-

Treatment: Cells are treated with a sub-threshold concentration of HGF (e.g., 1 ng/mL) in the presence or absence of varying concentrations of fosgo-AM for a specified time (e.g., 15 minutes).

-

Cell Lysis: Following treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

-

Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: pMET levels are normalized to the total protein concentration in each sample. The fold activation in fosgo-AM-treated samples is compared to controls.

Synaptogenesis Assay

This assay evaluates the effect of fosgo-AM on the formation of synapses in primary neuron cultures.

Protocol:

-

Neuron Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured in a suitable neurobasal medium.

-

Treatment: Neurons are treated with varying concentrations of fosgo-AM, typically in the presence of a sub-threshold concentration of HGF, for a period of several days.

-

Immunocytochemistry: After the treatment period, cells are fixed and permeabilized. They are then stained with primary antibodies against pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) marker proteins.

-

Secondary Staining: Fluorescently labeled secondary antibodies are used to visualize the primary antibodies.

-

Imaging: High-resolution images of the stained neurons are captured using a fluorescence microscope.

-

Quantification: Synapses are identified as co-localized puncta of the pre- and post-synaptic markers. The number and density of these synapses are quantified using image analysis software.

Neurite Outgrowth Assay

This assay measures the ability of fosgo-AM to promote the growth of neurites from neurons.

Protocol:

-

Neuron Culture: Primary neurons are cultured as described for the synaptogenesis assay.

-

Treatment: Neurons are treated with different concentrations of fosgo-AM.

-

Fixation and Staining: After a defined period, cells are fixed and stained for a neuronal marker such as β-III tubulin.

-

Imaging: Images of the neurons are captured using microscopy.

-

Analysis: Image analysis software is used to measure the total length and number of branches of the neurites for each neuron.

Neuroprotection Assay

This assay assesses the ability of fosgo-AM to protect neurons from a toxic insult.

Protocol:

-

Neuron Culture: Primary cortical neurons are cultured.

-

Treatment and Insult: Neurons are treated with fosgo-AM concurrently with or prior to the addition of a neurotoxic agent (e.g., amyloid-beta oligomers, glutamate, or an oxidative stress-inducing agent).

-

Viability Assessment: After a specified incubation period, neuronal viability is assessed using methods such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

-

Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

-

-

Data Analysis: The viability of neurons treated with fosgo-AM and the neurotoxin is compared to that of neurons treated with the neurotoxin alone.

Conclusion

ATH-1017 (this compound) is a novel, investigational small molecule prodrug that positively modulates the HGF/MET signaling pathway through its active metabolite, ATH-1001. Preclinical studies have demonstrated its potential to exert neurotrophic and neuroprotective effects, which are critical for neuronal health and may be beneficial in the treatment of neurodegenerative diseases. While clinical trials have yielded mixed results on primary endpoints, ongoing research and analysis of biomarker data continue to explore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the further investigation of ATH-1017 and other molecules targeting the HGF/MET pathway. Further disclosure of quantitative binding affinity data would provide a more complete understanding of its pharmacological profile.

References

In Vivo Efficacy of Fosgonimeton: A Technical Guide for Dementia Models

For Researchers, Scientists, and Drug Development Professionals

Fosgonimeton (formerly ATH-1017) is an investigational small molecule drug candidate designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2][3] This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function.[4] In neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies, the function of the HGF/MET system may be impaired.[4] this compound, a prodrug that converts to its active metabolite fosgo-AM, has demonstrated neurotrophic, neuroprotective, and pro-cognitive effects in various preclinical dementia models. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing experimental protocols, quantitative outcomes, and the underlying signaling mechanisms.

Core Mechanism of Action: HGF/MET Pathway Modulation

This compound enhances the activity of the HGF/MET neurotrophic system. Its active metabolite, fosgo-AM, acts as a positive modulator, augmenting the binding of HGF to its receptor, the MET tyrosine kinase. This enhanced interaction triggers the dimerization and autophosphorylation of the MET receptor, initiating a cascade of downstream intracellular signaling pathways, primarily the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathways. Activation of these pathways leads to changes in gene expression that promote neurogenesis, synaptogenesis, anti-inflammatory processes, and neuroprotection against various insults.

In Vivo Efficacy Data in Dementia Animal Models

This compound and its active metabolite have been evaluated in several rodent models of dementia, demonstrating significant improvements in cognitive function and motor deficits, along with underlying neuroprotective effects.

Alzheimer's Disease Models

| Animal Model | Treatment | Key Quantitative Outcomes | Reference |

| Intracerebroventricular (ICV) Aβ25-35 Rat Model | This compound (0.125 mg/kg) | 88% recovery in cognitive function in the passive avoidance test. | |

| Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model | This compound (0.125, 0.25, 0.5, 1, or 1.25 mg/kg) | Significantly attenuated cognitive impairment in the T-maze spontaneous alternation task. | |

| APP/PS1 Transgenic Mouse Model | This compound (ATH-1017) | Increased quantitative electroencephalogram (qEEG) γ power, associated with cognitive processing and memory. |

Parkinson's Disease and Dementia with Lewy Bodies Models

| Animal Model | Treatment | Key Quantitative Outcomes | Reference |

| 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease | This compound | Improved motor function and coordination. | |

| Aged Mouse Model with α-synuclein Pathology and GBA1 Inhibition | This compound | Improved motor function, promoted dopaminergic neuron survival, and reduced α-synuclein aggregation. |

Other Dementia Models

| Animal Model | Treatment | Key Quantitative Outcomes | Reference |

| Scopolamine-Induced Amnesia Rat Model | fosgo-AM | Rescued cognitive deficits. |

Detailed Experimental Protocols

Intracerebroventricular Aβ25-35 Rat Model of Alzheimer's Disease

-

Animals: Adult male Wistar rats.

-

Induction of Pathology: Intracerebroventricular (ICV) injection of the neurotoxic amyloid-beta peptide fragment Aβ25-35.

-

Treatment: Daily administration of this compound at various doses.

-

Behavioral Assessment: Cognitive function was assessed using the passive avoidance test.

-

Endpoint Analysis: Evaluation of cognitive performance and potentially histological analysis of brain tissue for neuronal loss and other markers.

Lipopolysaccharide (LPS)-Induced Neuroinflammatory Mouse Model

-

Animals: Four- to five-week-old CD-1 mice.

-

Induction of Pathology: A single intraperitoneal injection of lipopolysaccharide (LPS) (0.25 mg/kg) to induce neuroinflammation.

-

Treatment: Daily administration of this compound (0.125, 0.25, 0.5, 1, or 1.25 mg/kg) or memantine (0.1 mg/kg) for 14 days.

-

Behavioral Assessment: T-maze spontaneous alternation task performed 60 minutes after the last dose on day 14 to assess cognitive performance.

-

Endpoint Analysis: Measurement of alternation behavior in the T-maze as an indicator of spatial working memory.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Animals: Adult rats.

-

Induction of Pathology: Injection of 6-hydroxydopamine (6-OHDA) directly into the striatum to induce motor symptoms characteristic of Parkinson's disease.

-

Treatment: Daily injections of this compound for eight weeks, starting approximately two weeks after 6-OHDA administration.

-

Behavioral Assessment: Evaluation of motor function and coordination.

-

Endpoint Analysis: Assessment of motor performance and potential immunohistochemical analysis for dopaminergic neuron survival and α-synuclein aggregation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a dementia animal model.

Conclusion

The preclinical data from various in vivo dementia animal models consistently demonstrate the therapeutic potential of this compound. Its novel mechanism of action as a positive modulator of the HGF/MET signaling pathway translates to tangible neuroprotective, neurotrophic, and pro-cognitive effects. The significant improvements observed in cognitive and motor functions in Alzheimer's and Parkinson's disease models underscore its promise as a disease-modifying therapy. Further clinical investigations are ongoing to validate these preclinical findings in human populations.

References

- 1. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Athira Pharma Presents Clinical and Preclinical Data [globenewswire.com]

- 4. benchchem.com [benchchem.com]

The Role of Fosgonimeton in Promoting Neuronal Connectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (ATH-1017) is an investigational small molecule prodrug that, upon conversion to its active metabolite fosgo-AM, acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is integral to neuronal health, survival, and plasticity.[3][4] Preclinical evidence strongly suggests that this compound, through fosgo-AM, promotes synaptogenesis and neurite outgrowth, highlighting its therapeutic potential for neurodegenerative diseases characterized by synaptic loss and neuronal network dysfunction.[5] This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in enhancing neuronal connectivity.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

This compound's therapeutic effects are mediated by its active metabolite, fosgo-AM, which enhances the signaling cascade initiated by the binding of Hepatocyte Growth Factor (HGF) to its receptor tyrosine kinase, MET. This positive modulation leads to the autophosphorylation of the MET receptor and the subsequent activation of downstream intracellular signaling pathways, primarily the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Activation of these pathways culminates in a range of neurotrophic effects, including the promotion of neurite outgrowth and the formation of new synapses (synaptogenesis). Notably, studies have indicated that the MAPK/ERK pathway is predominantly responsible for mediating increases in dendritic length, while the PI3K/AKT pathway is crucial for the observed increases in synapse density.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. HGF and MET: From Brain Development to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduced HGF/MET Signaling May Contribute to the Synaptic Pathology in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Fosgonimeton and its Active Metabolite ATH-1001

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (formerly ATH-1017) is a novel investigational small molecule designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system crucial for neuronal health and regeneration. Developed as a prodrug, this compound is administered subcutaneously and rapidly converts to its active metabolite, ATH-1001. This document provides a comprehensive technical overview of the pharmacokinetics, bioavailability, and mechanism of action of this compound and ATH-1001, based on preclinical and Phase I clinical trial data. It is intended to serve as a detailed resource for professionals in neuroscience and drug development.

Introduction

Neurodegenerative diseases such as Alzheimer's are characterized by synaptic disconnection and neuronal loss. The HGF/MET signaling pathway plays a vital role in promoting neuronal survival, growth, and synaptic function.[1] In neurodegenerative conditions, this pathway's activity may be impaired.[1] this compound is being developed as a first-in-class regenerative therapy to address this by enhancing the HGF/MET system.[2][3]

This compound is a water-soluble prodrug of ATH-1001, optimized for subcutaneous (SC) administration.[3] This prodrug strategy was employed to improve the pharmacological properties of ATH-1001, which has poor oral bioavailability and low aqueous solubility. Following SC injection, this compound is rapidly converted in plasma to ATH-1001, which is brain-penetrant and exerts its therapeutic effects by positively modulating the interaction between HGF and its receptor, MET.

Mechanism of Action: HGF/MET Signaling Pathway

The active metabolite, ATH-1001, enhances the binding of HGF to its receptor tyrosine kinase, MET. This allosteric modulation triggers the phosphorylation of the MET receptor, initiating downstream signaling cascades. The principal pathways activated are the PI3K/Akt and MAPK/ERK pathways, which are integral to promoting cell survival, growth, synaptic plasticity, and neurogenesis. Activation of the HGF/MET system also leads to changes in gene expression that stimulate regenerative and anti-inflammatory processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, this compound, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, this compound, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ATH-1001 Treatment of Hippocampal Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH-1001, the active metabolite of the prodrug fosgonimeton (ATH-1017), is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF) / MET neurotrophic signaling system.[1][2] This system is crucial for the development, survival, and regeneration of various neuron types, including those in the hippocampus.[1] In the context of neurodegenerative diseases, where hippocampal function is often compromised, ATH-1001 presents a promising therapeutic avenue. Preclinical studies have demonstrated that ATH-1001 enhances synaptogenesis and neurite outgrowth in primary hippocampal neuron cultures, suggesting its potential to restore neuronal connectivity and function.[1][3]

These application notes provide an overview of the effects of ATH-1001 on hippocampal neurons and detailed protocols for conducting key experiments to assess its neurotrophic properties.

Mechanism of Action: HGF/MET Signaling Pathway

ATH-1001 enhances the activity of the HGF/MET signaling pathway. HGF is the exclusive ligand for the MET receptor tyrosine kinase. The binding of HGF to the MET receptor induces its phosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. These pathways are integral to promoting cell survival, growth, and plasticity. ATH-1001 positively modulates this interaction, leading to a more robust activation of these downstream neurotrophic effects.

Data Presentation

The following tables summarize representative quantitative data on the neurotrophic effects of ATH-1001 on primary neuron cultures. These data are based on findings reported for the active metabolite of this compound (fosgo-AM) in cortical neurons, which are expected to be comparable to effects on hippocampal neurons.

Table 1: Effect of ATH-1001 on Neuronal Survival and Neurite Outgrowth

| Treatment Group | Concentration | % Increase in MAP2-Positive Neurons (Mean ± SEM) | % Increase in Total Neurite Length (Mean ± SEM) |

| Vehicle Control | - | 0 ± 5.2 | 0 ± 8.1 |

| ATH-1001 | 100 nM | 35 ± 6.8 | 42 ± 9.5 |

*p < 0.05 compared to vehicle control. Data are representative based on graphical depictions in preclinical posters.

Table 2: Effect of ATH-1001 on Synaptic Protein Expression

| Treatment Group | Concentration | % Increase in Synapsin I Puncta (Mean ± SEM) | % Increase in PSD-95 Puncta (Mean ± SEM) |

| Vehicle Control | - | 0 ± 4.5 | 0 ± 5.3 |

| ATH-1001 | 100 nM | 28 ± 6.1 | 33 ± 7.2 |

*p < 0.05 compared to vehicle control. Data are representative and inferred from qualitative statements on enhanced synaptogenesis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neurotrophic effects of ATH-1001 on primary hippocampal neuron cultures.

Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hibernate-E medium

-

Papain and DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee protocols.

-

Dissect the E18 embryos and isolate the hippocampi in ice-cold Hibernate-E medium.

-

Mince the hippocampal tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C to dissociate the tissue.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on poly-D-lysine coated vessels at a desired density (e.g., 2.5 x 10^4 cells/cm^2).

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

Perform half-media changes every 3-4 days.

Protocol 2: Neurite Outgrowth Assay

This assay quantifies the effect of ATH-1001 on the growth of neurites from cultured hippocampal neurons.

Workflow:

Procedure:

-

Culture primary hippocampal neurons as described in Protocol 1 for 24-48 hours.

-

Prepare a stock solution of ATH-1001 in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in pre-warmed Neurobasal medium.

-

Replace the culture medium with the ATH-1001 containing medium or a vehicle control.

-

Incubate the cultures for an additional 48-72 hours.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against a neuronal marker such as Microtubule-Associated Protein 2 (MAP2) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the total neurite length and number of branches per neuron using an automated image analysis software.

Protocol 3: Synaptogenesis Assay

This assay evaluates the effect of ATH-1001 on the formation of synapses in cultured hippocampal neurons.

Procedure:

-

Culture primary hippocampal neurons for 7-10 days to allow for synapse formation.

-

Treat the cultures with ATH-1001 or a vehicle control for 48-72 hours.

-

Fix, permeabilize, and block the cells as described in Protocol 2.

-

Incubate the cells with primary antibodies against pre-synaptic (e.g., Synapsin I) and post-synaptic (e.g., PSD-95) markers.

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Acquire high-resolution images using a confocal microscope.

-

Quantify the number and colocalization of pre- and post-synaptic puncta along the dendrites to determine the density of synapses.

Conclusion

ATH-1001 demonstrates significant neurotrophic properties in hippocampal neuron cultures, promoting both neurite outgrowth and synaptogenesis. The provided protocols offer a framework for researchers to investigate and quantify these effects, contributing to the further understanding and development of ATH-1001 as a potential therapeutic for neurodegenerative diseases. The positive modulation of the HGF/MET signaling pathway by ATH-1001 represents a promising strategy for restoring neuronal health and function.

References

- 1. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, this compound, in Healthy Volunteers and Subjects with Alzheimer’s Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes: MET Phosphorylation ELISA for Fosgonimeton Studies

Introduction

Fosgonimeton (ATH-1017) is a small molecule prodrug designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the binding of HGF to its receptor, the MET tyrosine kinase, thereby promoting downstream signaling cascades crucial for neuronal health, survival, and regeneration. Dysregulation of the HGF/MET pathway has been implicated in the pathophysiology of neurodegenerative diseases, making it a promising therapeutic target.

This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of the MET receptor at tyrosine residues 1234 and 1235. This assay is a critical tool for characterizing the mechanism of action of this compound and its active metabolite, enabling researchers to assess the compound's ability to modulate HGF-induced MET activation in a cellular context.

Data Presentation

The following table summarizes representative quantitative data from a MET phosphorylation ELISA study investigating the effect of this compound's active metabolite (fosgo-AM) on HGF-induced MET phosphorylation in HEK293 cells. Raw absorbance signals from the ELISA are typically scaled for clarity, with the sub-saturating HGF concentration set as the baseline and the saturating HGF concentration as the maximum response.[1]

Table 1: Dose-Response of fosgo-AM on HGF-Induced MET Phosphorylation

| Treatment Group | HGF Concentration (ng/mL) | fosgo-AM Concentration (nM) | Scaled pMET Response | Fold Change vs. HGF (1 ng/mL) |

| Vehicle Control | 0 | 0 | 0.1 | 0.1 |

| HGF (Sub-saturating) | 1 | 0 | 1.0 | 1.0 |

| HGF (Saturating) | 10 | 0 | 10.0 | 10.0 |

| HGF + fosgo-AM | 1 | 0.01 | 2.5 | 2.5 |

| HGF + fosgo-AM | 1 | 0.1 | 4.8 | 4.8 |

| HGF + fosgo-AM | 1 | 1 | 7.2 | 7.2 |

| HGF + fosgo-AM | 1 | 10 | 9.5 | 9.5 |

| HGF + fosgo-AM | 1 | 100 | 9.8 | 9.8 |

Note: The scaled pMET response is normalized where 1 ng/mL HGF equals a response of 1 and 10 ng/mL HGF equals a response of 10.[1] This allows for the comparison of the potentiating effect of fosgo-AM at a sub-saturating concentration of HGF.

Mandatory Visualizations

HGF/MET Signaling Pathway with this compound Modulation

Caption: HGF/MET signaling pathway modulated by this compound's active metabolite.

MET Phosphorylation ELISA Workflow

Caption: Experimental workflow for the MET Phosphorylation ELISA.

Experimental Protocols

MET Phosphorylation Sandwich ELISA Protocol

This protocol is adapted from studies investigating the effect of this compound's active metabolite (fosgo-AM) on HGF-induced MET phosphorylation.[1]

1. Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC CRL-1573).[1]

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), Serum-free DMEM with 0.1% FBS.[1]

-

Reagents:

-

Recombinant Human HGF Protein (R&D Systems).

-

This compound active metabolite (fosgo-AM).

-

RIPA Lysis Buffer.

-

Phosphatase Inhibitor Cocktail (e.g., PhosphataseArrest, G-Biosciences).

-

BCA Protein Assay Kit.

-

Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit (e.g., Cell Signaling Technology, #7227C).

-

-

Equipment:

-

6-well polystyrene-treated cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Refrigerated centrifuge.

-

2. Cell Culture and Treatment

-

Culture HEK293 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

-

Seed the cells into 6-well plates and grow until they reach approximately 90% confluency.

-

Aspirate the growth medium and replace it with serum-free DMEM. Incubate for at least 8 hours to starve the cells.

-

Prepare treatment solutions of recombinant HGF with or without varying concentrations of fosgo-AM in DMEM containing 0.1% FBS.

-

Aspirate the serum-free medium from the cells and add the treatment solutions to the wells in triplicate.

-

Incubate the plates for 15 minutes at 37°C.

3. Lysate Preparation

-

After treatment, place the 6-well plates on ice and aspirate the treatment medium.

-

Wash the cells once with ice-cold PBS.

-

Add 180 µL of ice-cold RIPA buffer supplemented with a phosphatase inhibitor to each well.

-

Incubate on ice for 15 minutes, scraping the cells to ensure complete lysis.

-

Transfer the lysates to microcentrifuge tubes and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and store it at -80°C or proceed to the next step.

-

Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is crucial for normalizing the samples before loading them into the ELISA plate.

4. ELISA Procedure

Perform the following steps according to the manufacturer's instructions for the selected Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit.

-

Dilute the cell lysates to the same protein concentration in the sample diluent buffer provided with the kit.

-

Add 100 µL of the diluted lysates, standards, and controls to the appropriate wells of the anti-MET antibody-coated 96-well plate.

-

Cover the plate and incubate for 2 hours at room temperature.

-

Aspirate the contents of the wells and wash the plate four times with the provided wash buffer.

-

Add 100 µL of the detection antibody (anti-phospho-MET Tyr1234/1235) to each well.

-

Cover the plate and incubate for 1 hour at room temperature.

-

Aspirate and wash the plate as described in step 4.

-

Add 100 µL of HRP-conjugated secondary antibody to each well.

-

Cover the plate and incubate for 30 minutes at room temperature.

-

Aspirate and wash the plate as described in step 4.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for approximately 10-30 minutes, or until a color change is observed.

-

Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of phosphorylated MET in each sample by interpolating from the standard curve.

-

For studies like those involving this compound, raw absorbance signals can be scaled. For example, the signal from cells treated with a sub-saturating dose of HGF (e.g., 1 ng/mL) can be set to a value of 1, and the signal from a saturating dose (e.g., 10 ng/mL) can be set to 10. The signals from the co-treatment of HGF and fosgo-AM are then scaled accordingly to visualize the potentiation effect.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.

References

Application Notes and Protocols: Step-by-Step Neurite Outgrowth Quantification with fosgo-AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgo-AM, the active metabolite of fosgonimeton, is a novel small molecule that acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2] Activation of the HGF/MET pathway is known to induce potent neurotrophic signaling, leading to enhanced neuroplasticity.[1] Specifically, fosgo-AM has been shown to promote neurite outgrowth and synaptogenesis in primary neuronal cultures.[1][2] This makes it a compound of significant interest for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. These application notes provide a detailed protocol for quantifying the effects of fosgo-AM on neurite outgrowth in primary neuron cultures.

Mechanism of Action

Fosgo-AM positively modulates the HGF/MET signaling pathway. In the presence of HGF, fosgo-AM enhances the downstream signaling cascade, leading to increased phosphorylation of key proteins such as ERK and AKT. These signaling pathways are crucial for cell survival, growth, and differentiation, including the extension and branching of neurites. The neuroprotective effects of fosgo-AM against excitotoxicity have been shown to be mediated by the AKT and ERK signaling pathways.

Signaling Pathway

Caption: HGF/MET signaling pathway modulated by fosgo-AM.

Experimental Protocol: Neurite Outgrowth Quantification

This protocol details the steps for treating primary neurons with fosgo-AM and quantifying the subsequent changes in neurite outgrowth.

Materials

-

Primary rat hippocampal or cortical neurons

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated culture plates (96-well)

-

Recombinant Human HGF

-

Fosgo-AM

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.1% Triton X-100 in PBS)

-

Blocking solution (3% BSA in PBS)

-

Primary antibody: anti-β-III tubulin or anti-MAP2

-

Secondary antibody: Alexa Fluor conjugated

-

Nuclear stain (e.g., Hoechst 33342)

-

High-content imaging system or fluorescence microscope

-

Image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)

Experimental Workflow

References

- 1. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Subcutaneous Administration of Fosgonimeton in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton (also known as ATH-1017) is a small molecule, brain-penetrant positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is crucial for neuronal health, function, and regeneration.[3] this compound is a prodrug that is rapidly converted in plasma to its active metabolite.[3][4] This active metabolite enhances the neurotrophic HGF system, which is implicated in regenerative and anti-inflammatory processes. Preclinical studies utilizing subcutaneous (SC) administration in mouse models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, have demonstrated its potential to improve cognitive function and provide neuroprotective effects.

These application notes provide detailed methodologies for the subcutaneous administration of this compound in mouse models, summarize key quantitative data from preclinical studies, and illustrate the relevant biological pathways and experimental workflows.

Mechanism of Action: HGF/MET Signaling Pathway